(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 88482-12-6
VCID: VC17320181
InChI: InChI=1S/C13H13N3O/c1-2-5-13(17)16-11-7-4-3-6-10(11)15-12(16)8-9-14/h3-4,6-7H,2,5,8H2,1H3
SMILES:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile

CAS No.: 88482-12-6

Cat. No.: VC17320181

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile - 88482-12-6

Specification

CAS No. 88482-12-6
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 2-(1-butanoylbenzimidazol-2-yl)acetonitrile
Standard InChI InChI=1S/C13H13N3O/c1-2-5-13(17)16-11-7-4-3-6-10(11)15-12(16)8-9-14/h3-4,6-7H,2,5,8H2,1H3
Standard InChI Key QRDVJKSPUTZYHL-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)N1C2=CC=CC=C2N=C1CC#N

Introduction

(1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile is a compound of interest in various scientific fields due to its potential biological activities and applications in chemistry and medicine. This article aims to provide a comprehensive overview of the compound, including its properties, synthesis methods, and research findings.

Synthesis of (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with acetonitrile under controlled conditions. Catalysts and solvents are often used to facilitate the reaction process. Industrial production may utilize large-scale synthesis methods, including continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Biological Activities and Applications

Research has shown that (1-Butanoyl-1H-benzimidazol-2-yl)acetonitrile exhibits significant anticancer properties, as demonstrated in in vitro studies. The compound interacts with specific molecular targets and pathways, potentially binding to enzymes or receptors to modulate their activity. This interaction can lead to various biological effects, depending on the application context.

Benzimidazoles and their derivatives are known for their broad biological activities, including antimicrobial and anticancer properties. These compounds are widely studied for their potential therapeutic applications in treating various diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator